molecular formula C12H13ClN2OS B2653890 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 331869-85-3

2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No.: B2653890
CAS No.: 331869-85-3
M. Wt: 268.76
InChI Key: LVZDTXOTROOIDQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-7-2-3-8-9(6-14)12(15-11(16)5-13)17-10(8)4-7/h7H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZDTXOTROOIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene

    Reagent: Chloroacetyl chloride

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Room temperature, under nitrogen atmosphere

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), mild heating.

    Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), water, reflux.

    Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: Corresponding carboxylic acid.

    Reduction: Primary amine derivative.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of benzothiophene compounds exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer cell lines .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant for conditions like arthritis and other inflammatory diseases .
  • Neurological Applications : Research indicates potential neuroprotective effects of benzothiophene derivatives, which may be beneficial in treating neurodegenerative disorders such as Alzheimer’s disease. The modulation of neurotransmitter systems could be a mechanism of action .

Medicinal Chemistry Applications

The unique structure of this compound allows for various modifications that can lead to the development of new therapeutic agents. Some notable applications include:

Drug Design and Development

The compound serves as a scaffold for synthesizing new drugs targeting specific biological pathways. The ability to modify the cyano and chloro groups can lead to compounds with improved efficacy and reduced side effects.

Case Studies

  • RORγt Modulators : Recent studies have explored the use of benzothiophene derivatives as modulators of RORγt (Retinoic acid-related Orphan Receptor gamma t), which plays a crucial role in immune response regulation. These compounds have shown potential in treating autoimmune diseases by inhibiting RORγt activity .
  • Synthesis and Characterization : Research detailing the synthesis of various derivatives has provided insights into their pharmacokinetic properties, such as solubility and stability under physiological conditions. These findings are essential for assessing the viability of these compounds as drug candidates .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the acetamide moiety are key functional groups that interact with biological macromolecules, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound () C₁₂H₁₃ClN₂OS 268.77 - 3-Cyano, 6-methyl, chloroacetamide on tetrahydrobenzothiophene Medicinal chemistry research; high purity (≥95%)
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide () C₁₃H₁₅ClN₂OS 282.80 - Propanamide chain (vs. acetamide) Increased chain length may enhance lipophilicity; sold for medicinal use
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide () C₁₈H₁₇ClN₂OS 344.86 - Phenyl group on acetamide Higher molecular weight; steric effects may alter bioactivity
N-(6-tert-amyl-3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-chloro-acetamide () C₁₆H₂₁ClN₂OS 324.87 - 6-tert-amyl (bulky alkyl) Enhanced lipophilicity; irritant hazard noted
2-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide () C₉H₁₁ClN₂OS 224.55 - Benzothiazole core (vs. benzothiophene), lacks cyano and methyl groups Simpler structure; potential pesticide intermediate
Alachlor () C₁₄H₂₀ClNO₂ 269.77 - Chloroacetamide with 2,6-diethylphenyl and methoxymethyl Herbicide; widely used in agriculture
Key Differences and Implications :

Core Heterocycle: The target compound’s tetrahydrobenzothiophene core (vs.

Substituent Effects: Cyano Group: The 3-cyano group in the target compound acts as a hydrogen bond acceptor, which may improve target affinity compared to non-cyano analogs (e.g., ) . Methyl vs.

Acetamide Modifications :

  • Phenyl Substitution (): Introduces aromatic π-π interactions but may reduce solubility .
  • Propanamide Chain (): Extends the molecule’s length, possibly altering pharmacokinetics .

Applications :

  • The target compound and its analogs are primarily research chemicals (), whereas simpler chloroacetamides like alachlor () are commercial herbicides .
Research Findings :
  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of substituted benzothiophene precursors followed by chloroacetylation, similar to methods for analogs in and .
  • Safety Profile : Compounds with bulky substituents (e.g., ) are marked as irritants, emphasizing the need for careful handling .

Biological Activity

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H13ClN2OS
  • Molecular Weight : 270.76 g/mol
  • CAS Number : 1365962-06-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl chloroacetamides demonstrated that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely related to their chemical structure. The presence of specific functional groups and their positions on the aromatic ring influence the compound's lipophilicity and membrane permeability. Compounds with higher lipophilicity tend to exhibit better antimicrobial properties due to enhanced cell membrane penetration .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
2-Chloro-N-(3-cyano...)High (effective against MRSA)ModerateModerate

The mechanism by which 2-chloro-N-(3-cyano...) exerts its antimicrobial effects may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The compound's ability to interact with bacterial receptors is likely influenced by its structural features, allowing it to bind effectively and exert its biological effects .

Study on Antimicrobial Efficacy

A comprehensive study conducted in 2021 evaluated the antimicrobial efficacy of newly synthesized chloroacetamides against various pathogens. The results indicated that compounds similar to 2-chloro-N-(3-cyano...) demonstrated promising activity profiles, particularly against resistant strains of bacteria .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) models were employed to predict the biological activity of 2-chloro-N-(3-cyano...) based on its chemical structure. These models indicated that modifications in the substituent groups could enhance or diminish the compound's efficacy against specific microbial strains .

Potential Therapeutic Applications

Given its promising antimicrobial activity, 2-chloro-N-(3-cyano...) holds potential for development as a therapeutic agent in treating infections caused by resistant bacteria. Further research is necessary to explore its safety profile and efficacy in clinical settings.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide and related analogs?

A common approach involves condensation reactions between chloroacetyl chloride derivatives and amine-containing heterocycles. For example:

  • Substitution reactions under alkaline conditions (e.g., KOH/EtOH) to form intermediates like 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-amine, followed by chloroacetylation .
  • Acid-catalyzed reduction (e.g., Fe/HCl) for nitro-group reduction in intermediates, as seen in similar acetamide syntheses .
  • Solvent optimization : Dichloromethane or DMF with catalytic KI improves reaction efficiency and purity .

Key Table : Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SubstitutionKOH/EtOH, 60°C, 6h~75
ReductionFe powder, HCl, RT, 2h85–90
ChloroacetylationChloroacetyl chloride, DMF, KI, 50°C70–80

Basic: How can structural characterization of this compound be performed to confirm its identity and purity?

  • Spectroscopic methods :
    • NMR : Key signals include the NH proton (δ ~10.5 ppm, broad singlet) and methyl groups in the tetrahydrobenzothiophene ring (δ ~1.2–2.5 ppm) .
    • IR : Stretch frequencies for C≡N (~2220 cm⁻¹), C=O (~1680 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves hydrogen bonding (N–H···O) and dihedral angles between aromatic systems .

Advanced: What strategies optimize reaction yields while minimizing by-products like dimerization or over-chlorination?

  • Temperature control : Lower temperatures (e.g., 0–5°C during chloroacetylation) reduce side reactions .
  • Catalyst selection : KI in DMF enhances regioselectivity by stabilizing reactive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) improves purity .

Data Contradiction Note : reports high yields (~85%) using Fe/HCl reduction, while highlights dimerization by-products (e.g., compound 3 ) in similar reactions. This discrepancy may arise from differences in stoichiometry or solvent polarity .

Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Structure-activity relationship (SAR) : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like p38 MAPK. For example:
    • Substituent effects (e.g., cyano vs. methyl groups) modulate hydrophobic interactions in kinase binding pockets .
    • Key metric : Docking scores (<10 kcal/mol suggest strong binding) correlate with anti-proliferative activity in vitro .

Table : Docking Scores for Analogous Compounds

CompoundTarget ProteinDocking Score (kcal/mol)Reference
Analog with pyridyl substituentp38 MAPK-9.8
Parent compoundCOX-2-8.2

Advanced: How should researchers address discrepancies in spectroscopic data across studies?

  • Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons in DMSO-d₆ appear downfield (~10.5 ppm) vs. CDCl₃ (~8.5 ppm) .
  • Impurity analysis : LC-MS or HPLC identifies by-products (e.g., unreacted starting materials) that may skew spectral interpretations .

Advanced: What analytical techniques validate the exact mass and isotopic distribution of this compound?

  • High-resolution mass spectrometry (HRMS) :
    • Calculated exact mass: 301.0784 (C₁₃H₁₂ClN₂OS) .
    • Isotopic pattern analysis (e.g., Cl₂ signature at m/z 301/303) confirms molecular integrity .
  • MS/MS fragmentation : Dominant fragments at m/z 154 (benzothiophene ring) and 105 (cyanoacetamide) align with predicted cleavage patterns .

Advanced: How does crystallography inform intermolecular interactions and stability?

  • Hydrogen bonding : N–H···O bonds (2.8–3.0 Å) stabilize crystal packing, as observed in similar acetamides .
  • Dihedral angles : A 60.5° angle between the benzothiophene and substituent planes suggests conformational flexibility impacting solubility .

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